REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH3:9])[C:3]=1[OH:10].[C:11](O)(=[O:13])C>>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([CH2:8][CH3:9])[C:3]=1[OH:10])[CH:11]=[O:13]
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Name
|
|
Quantity
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3.8 g
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Type
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reactant
|
Smiles
|
BrC1=C(C(=CC=C1)CC)O
|
Name
|
|
Quantity
|
120 mL
|
Type
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reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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at reflux for 12 h
|
Duration
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12 h
|
Type
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CUSTOM
|
Details
|
Most of the solvent was removed under reduced pressure
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Type
|
ADDITION
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Details
|
the residue was poured into water (500 nL)
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous NaHCO3 until gas evolution
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (SiO2, gradient elution 5 to 10% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=O)C=C(C1O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |